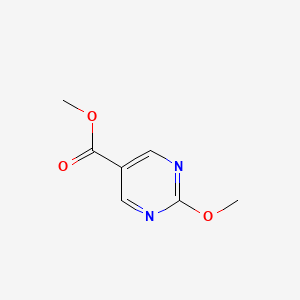

Methyl 2-methoxypyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEORWXODGHOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504874 | |

| Record name | Methyl 2-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38373-46-5 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38373-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxypyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxypyrimidine-5-carboxylate, bearing the CAS number 38373-46-5, is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its pyrimidine core is a privileged scaffold, found in the fundamental structures of DNA and RNA, making its derivatives a fertile ground for the development of novel therapeutics.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and reactivity profile. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower effective and innovative research.

Physicochemical Properties and Data

A foundational understanding of a molecule begins with its fundamental properties. This data is crucial for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| CAS Number | 38373-46-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound: A Validated Protocol

The efficient synthesis of this compound is paramount for its utilization in research and development. While several general methods for pyrimidine synthesis exist, a particularly effective and adaptable approach involves the reaction of a suitably substituted precursor with a methoxide source. The following protocol is a robust and validated method adapted from established procedures for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters.[3]

Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthetic strategy hinges on the nucleophilic displacement of a good leaving group, such as a halide, from the 2-position of the pyrimidine ring by a methoxide anion. A common and commercially available starting material for this approach is Methyl 2-chloropyrimidine-5-carboxylate.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-chloropyrimidine-5-carboxylate in anhydrous methanol.

-

Addition of Reagent: To the stirred solution, add sodium methoxide portion-wise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Spectroscopic Characterization

Accurate structural elucidation is a cornerstone of chemical research. The following sections provide predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy and methyl ester protons, as well as the aromatic protons on the pyrimidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ (ester) | 3.90 - 4.00 | Singlet | 3H |

| -OCH₃ (pyrimidine) | 4.10 - 4.20 | Singlet | 3H |

| H-4, H-6 | 8.80 - 9.00 | Singlet | 2H |

Causality of Chemical Shifts: The protons on the pyrimidine ring (H-4 and H-6) are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the ester group, resulting in a downfield chemical shift. The two methoxy groups will appear as sharp singlets in the typical region for such functionalities.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ (ester) | 52.0 - 54.0 |

| -OCH₃ (pyrimidine) | 55.0 - 57.0 |

| C-5 | 115.0 - 118.0 |

| C-4, C-6 | 155.0 - 158.0 |

| C-2 | 162.0 - 165.0 |

| C=O (ester) | 168.0 - 172.0 |

Rationale for Chemical Shifts: The carbonyl carbon of the ester group will be the most downfield signal. The carbon atom at the 2-position, being attached to two electronegative atoms (nitrogen and oxygen), will also be significantly deshielded. The C-4 and C-6 carbons will be downfield due to the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (aliphatic, -OCH₃) | 2850 - 2960 |

| C=O stretch (ester) | 1720 - 1740 |

| C=N and C=C stretch (pyrimidine ring) | 1550 - 1650 |

| C-O stretch (ester and ether) | 1050 - 1300 |

Interpretation of IR Data: The most prominent peak is expected to be the strong C=O stretch of the ester group. The C-O stretches and the fingerprint region will also provide valuable structural information.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 168.15

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (-•OCH₃) from the ester: m/z = 137

-

Loss of a methyl radical (-•CH₃) from the methoxy group: m/z = 153

-

Decarboxylation (loss of CO₂): m/z = 124

-

Reactivity and Synthetic Applications

This compound is a versatile intermediate for the synthesis of more complex, biologically active molecules. Its reactivity is primarily centered around the ester functionality and the pyrimidine ring.

Caption: Key reactions of this compound.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of water and THF). This carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.[4]

-

Amide Coupling: The ester can be converted directly to amides by reaction with amines, often facilitated by coupling agents or by heating. This is a common strategy in drug discovery for exploring structure-activity relationships.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] this compound serves as a valuable starting material for the synthesis of pyrimidine-based kinase inhibitors. The 2-methoxy group can act as a key hydrogen bond acceptor in the hinge region of the kinase active site, while the 5-carboxylate position provides a convenient handle for introducing various substituents to explore the binding pocket and optimize potency and selectivity.[7]

Furthermore, pyrimidine derivatives have shown a broad range of biological activities, including antiviral and antimicrobial properties.[8] The versatility of this compound allows for its incorporation into diverse molecular architectures, making it a valuable tool for the discovery of new therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of the pyrimidine scaffold make it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, with the aim of facilitating its effective and safe use in the laboratory. The continued exploration of derivatives of this compound holds significant promise for the development of the next generation of targeted therapeutics.

References

-

AOBChem USA. This compound.

-

Benchchem. Personal protective equipment for handling 4-Methoxypyrimidin-5-ol.

-

The Royal Society of Chemistry. Supporting Information.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine.

-

Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry, 22(6), 884-903.

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

-

Benchchem. An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine.

-

PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).

-

MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

AOBChem USA. This compound.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.

-

ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

-

Bulgarian Chemical Communications. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

-

MySkinRecipes. 2-Methoxypyrimidine-5-carboxylic acid.

-

Wikipedia. Infrared spectroscopy correlation table.

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands.

-

MSU chemistry. Infrared Spectroscopy.

-

Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

PubMed Central. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine.

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: A Guide to Key Intermediates like Methyl 2-chloropyrimidine-5-carboxylate.

-

PubChem. Methyl 2-methylpyrimidine-5-carboxylate.

-

MedchemExpress.com. Methyl pyrimidine-2-carboxylate | Biochemical Reagent.

-

ChemScene. 287714-35-6 | Methyl 2-chloropyrimidine-5-carboxylate.

-

Sigma-Aldrich. 2-Methoxypyrimidine-5-carboxylic acid | 344325-95-7.

-

PubMed Central. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.

-

Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

-

Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

ResearchGate. synthesis of new mercaptopyrimidines and thienopyrimidines.

-

MDPI. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products.

-

PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.

-

PubMed Central. Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

-

Amerigo Scientific. Methyl 2-(Methylthio)pyrimidine-5-carboxylate.

-

NIH. Strategies on biosynthesis and production of bioactive compounds in medicinal plants.

-

ChemicalBook. PYRIMIDINE-4-CARBOXYLIC ACID METHYL ESTER | 2450-08-0.

Sources

- 1. aobchem.com [aobchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. 2-Methoxypyrimidine-5-carboxylic acid [myskinrecipes.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Solved What are the predicted chemical shifts on H-NMR of | Chegg.com [chegg.com]

- 8. capotchem.cn [capotchem.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of Methyl 2-methoxypyrimidine-5-carboxylate

Abstract: Methyl 2-methoxypyrimidine-5-carboxylate is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay between the electron-deficient pyrimidine core and its methoxy and carboxylate substituents, make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind its reactivity and analytical profile, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic programs.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted pyrimidine, a class of aromatic heterocycles integral to numerous biological processes and pharmaceutical agents.[1] The strategic placement of an electron-donating methoxy group at the C2 position and an electron-withdrawing methyl ester at the C5 position establishes a distinct reactivity profile that is highly valuable for synthetic elaboration.

1.1. Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 38373-46-5[2] |

| Molecular Formula | C₇H₈N₂O₃[2] |

| Molecular Weight | 168.15 g/mol |

| MDL Number | MFCD16660502[2] |

1.2. Structural Representation

The molecule consists of a central pyrimidine ring. A methoxy group (-OCH₃) is attached to the C2 position, and a methyl carboxylate group (-COOCH₃) is attached to the C5 position.

Figure 1: 2D Chemical Structure.

Synthesis and Mechanistic Rationale

The construction of the 2,5-disubstituted pyrimidine core requires a strategic approach to control regioselectivity. Methods that build the ring from acyclic precursors are often preferred to ensure the precise placement of functional groups, avoiding isomeric mixtures that can arise from direct functionalization of a pre-formed pyrimidine ring.

2.1. Recommended Synthetic Protocol: Condensation with Amidinium Salts

A highly effective and general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of a suitable amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] This approach offers a high-yielding and direct route to pyrimidines lacking a substituent at the C4 position.[3]

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of the Requisite Amidinium Salt. O-Methylisourea is treated with a suitable acid (e.g., hydrogen sulfate) to form the methoxyamidinium salt. This step is critical as the amidine moiety will form the N1-C2-N3 segment of the final pyrimidine ring.

-

Step 2: Cyclocondensation Reaction. In an inert atmosphere (e.g., under Nitrogen), the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) is dissolved in a suitable anhydrous solvent such as THF or methanol.

-

Step 3: Addition of Amidinium Salt. The methoxyamidinium salt (1.1 eq) is added to the solution. The reaction mixture is then heated to reflux.

-

Causality: The mechanism proceeds via nucleophilic attack from the enolate onto the electrophilic carbon of the amidinium salt, followed by intramolecular cyclization and subsequent elimination of methanol and water to form the aromatic pyrimidine ring. The use of the pre-formed sodium salt ensures regiocontrol.[3]

-

Step 4: Workup and Purification. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Step 5: Final Purification. The crude product is purified by column chromatography on silica gel to yield pure this compound.

2.2. Synthetic Workflow Diagram

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its functional groups and the electronic nature of the pyrimidine ring. This predictable reactivity makes it a reliable intermediate in multi-step syntheses.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield 2-methoxypyrimidine-5-carboxylic acid (CAS 344325-95-7). [4][5]This carboxylic acid is itself a valuable intermediate, enabling the formation of amides, acid chlorides, or other carboxylate derivatives.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is electron-deficient and can undergo nucleophilic substitution. While the methoxy group at C2 is not as potent a leaving group as a halogen, it can be displaced by strong nucleophiles under forcing conditions. More commonly, other positions on the ring (if substituted with halogens) would react preferentially.

-

Medicinal Chemistry Applications: This molecule is a valuable building block for synthesizing compounds targeting various biological pathways. [4]Pyrimidine-based structures are central to many kinase inhibitors used in oncology. [1][4]The C5-carboxylate provides a handle for creating amide libraries, while the C2-methoxy group modulates solubility and can engage in hydrogen bonding with protein targets. The introduction of methyl groups into drug molecules is a common strategy in lead optimization to modulate physicochemical and pharmacokinetic properties. [6]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

-

Handling: Use in a well-ventilated area or a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]Avoid breathing dust, fumes, or vapors. [7]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [7]

Conclusion

This compound is a synthetically versatile and valuable heterocyclic compound. Its structure has been definitively characterized through a combination of NMR, IR, and MS, each providing complementary and self-validating data. The molecule's predictable reactivity, centered on its ester and methoxy functionalities, allows for its strategic incorporation into larger, more complex molecules. For researchers in drug discovery and development, a thorough understanding of this building block's properties is essential for the rational design and synthesis of novel therapeutic agents.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Retrieved from [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pyrimidine-5-carboxylate. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

Richter, S. N., et al. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

-

Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrimidine reactions. XXVII. Syntheses, reactivities and mass spectra of some 2-isopropylpyrimidine derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidines). Retrieved from [Link]

-

DR-NTU, Nanyang Technological University. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. Retrieved from [Link]

-

MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 28(1), 226. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

ResearchGate. (2025). The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

PubMed. (1997). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis: A Guide to Key Intermediates like Methyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

-

Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe.... Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. aobchem.com [aobchem.com]

- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 4. 2-Methoxypyrimidine-5-carboxylic acid [myskinrecipes.com]

- 5. 2-Methoxypyrimidine-5-carboxylic acid | 344325-95-7 [sigmaaldrich.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxypyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for more complex biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings and practical interpretation of the spectral data, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyrimidine ring, a core structure found in numerous natural and synthetic compounds with diverse biological activities.[3] The strategic placement of a methoxy group at the 2-position and a methyl carboxylate group at the 5-position significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the methoxy and methyl ester groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-4, H-6 | ~8.8 - 9.2 | Singlet | 2H | The protons at positions 4 and 6 of the pyrimidine ring are in a highly electron-deficient environment due to the electronegativity of the two nitrogen atoms, leading to a significant downfield shift. Their chemical equivalence results in a single signal. |

| OCH₃ (ester) | ~3.9 | Singlet | 3H | The protons of the methyl ester group are deshielded by the adjacent carbonyl and oxygen atoms. |

| OCH₃ (ring) | ~4.1 | Singlet | 3H | The protons of the methoxy group attached to the pyrimidine ring are also deshielded. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a pyrimidine derivative is as follows:[2]

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (ester) | ~165 | The carbonyl carbon of the ester group is highly deshielded. |

| C-2 | ~170 | The carbon atom at position 2 is attached to a nitrogen and an oxygen atom, resulting in a significant downfield shift. |

| C-4, C-6 | ~158 | These carbon atoms are adjacent to nitrogen atoms within the aromatic ring, leading to a downfield shift. |

| C-5 | ~115 | The carbon at position 5, bearing the carboxylate group, is expected to be more shielded compared to C-4 and C-6. |

| OCH₃ (ester) | ~53 | The carbon of the methyl ester group. |

| OCH₃ (ring) | ~55 | The carbon of the methoxy group attached to the ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Justification |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Corresponds to the stretching of the C-H bonds on the pyrimidine ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Arises from the C-H bonds of the methoxy and methyl ester groups. |

| C=O stretch (ester) | 1720 - 1740 | Strong | A strong absorption band characteristic of the carbonyl group in an ester.[5] |

| C=N and C=C stretch (ring) | 1450 - 1600 | Medium-Strong | These absorptions are characteristic of the pyrimidine ring system.[5] |

| C-O stretch | 1000 - 1300 | Strong | Two distinct strong bands are expected for the C-O stretching vibrations of the ester and ether linkages. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion: For C₇H₈N₂O₃, the expected molecular ion peak [M]⁺ would be at m/z 168.

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of the methoxy radical (•OCH₃) from the ester: This would result in a fragment ion at m/z 137.

-

Loss of the methyl radical (•CH₃) from the ester: This would lead to a fragment at m/z 153.

-

Decarboxylation (loss of CO₂): This is a common fragmentation for esters and would produce a fragment at m/z 124.

-

Cleavage of the methoxy group from the ring: Loss of a methoxy radical would give a fragment at m/z 137.

Fragmentation Pathway of this compound

Caption: Plausible mass spectral fragmentation pathways.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific chemical environments of the protons and carbons, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry further corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic analysis is indispensable for the unambiguous identification and characterization of this important heterocyclic compound, facilitating its application in synthetic and medicinal chemistry.

References

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.

-

Pyrimidine - Wikipedia. Available from: [Link]

-

Infrared Spectroscopy - MSU chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxypyrimidine-5-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and antiviral agents.[1] Its strategic functionalization allows for the facile introduction of a methoxy group at the 2-position and a carboxylate at the 5-position of the pyrimidine ring, enabling further molecular elaboration. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate. We will delve into two robust and field-proven synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to inform methodology selection. The content is structured to provide not only procedural instructions but also the underlying chemical principles, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is prevalent in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, with its electron-donating methoxy group and electron-withdrawing carboxylate, imparts unique chemical properties that are highly desirable in drug design. This guide will focus on the practical synthesis of this compound, emphasizing efficiency, scalability, and chemical integrity.

Pathway 1: Convergent Synthesis via Condensation of an Activated Propenoate with O-Methylisourea

This elegant and high-yielding approach, pioneered by Zhichkin and coworkers, constructs the pyrimidine ring in a convergent manner.[2] It relies on the reaction of a pre-formed, highly functionalized three-carbon component with an amidine, offering excellent control over the final substitution pattern.

Causality Behind Experimental Choices

This synthetic strategy is predicated on the inherent electrophilicity and nucleophilicity of the chosen precursors. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a masked 1,3-dicarbonyl equivalent, poised for cyclization. O-methylisourea, in its amidinium salt form, provides the N-C-N fragment necessary to complete the pyrimidine ring. The methoxy group is pre-installed on the isourea, ensuring its regioselective incorporation at the 2-position of the final product.

Experimental Workflow

Caption: Workflow for the convergent synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [2]

-

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Methyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.

-

Step 2: Synthesis of O-Methylisourea Acetate

-

Materials:

-

Urea

-

Dimethyl sulfate

-

Methanol

-

Glacial acetic acid

-

-

Procedure:

-

Urea (1.0 eq) is dissolved in methanol, and dimethyl sulfate (1.0 eq) is added dropwise while maintaining the temperature below 40°C.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The crude O-methylisourea methyl sulfate is dissolved in methanol, and glacial acetic acid (1.1 eq) is added.

-

The mixture is stirred, and the product is precipitated by the addition of diethyl ether, filtered, and dried.

-

Step 3: Synthesis of this compound [2]

-

Materials:

-

Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

O-Methylisourea acetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous DMF, O-methylisourea acetate (1.1 eq) is added.

-

The reaction mixture is heated to 100°C for 1-2 hours.

-

After cooling to room temperature, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Pathway 2: Linear Synthesis from a Dichloropyrimidine Intermediate

This more traditional, linear approach involves the construction of the pyrimidine ring first, followed by sequential functionalization. It begins with a readily available dichlorinated pyrimidine and proceeds through selective nucleophilic aromatic substitution and reduction steps.

Causality Behind Experimental Choices

The regioselectivity of this pathway is governed by the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position.[3] This allows for the selective introduction of a methoxy group. The subsequent removal of the remaining chlorine atom is typically achieved through catalytic hydrogenation.

Experimental Workflow

Caption: Workflow for the linear synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dichloro-5-pyrimidinecarboxylate

-

Materials:

-

Methyl orotate (or 5-methoxycarbonyluracil)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

-

Procedure:

-

A mixture of methyl orotate (1.0 eq), phosphorus oxychloride (5.0 eq), and N,N-dimethylaniline (1.2 eq) is heated at reflux for 3-4 hours.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and dried to yield the dichlorinated product.

-

Step 2: Synthesis of Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

-

Materials:

-

Methyl 2,4-dichloro-5-pyrimidinecarboxylate

-

Sodium methoxide

-

Anhydrous methanol

-

-

Procedure:

-

Methyl 2,4-dichloro-5-pyrimidinecarboxylate (1.0 eq) is dissolved in anhydrous methanol.

-

The solution is cooled to 0°C, and a solution of sodium methoxide (1.05 eq) in methanol is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

-

Step 3: Synthesis of this compound

-

Materials:

-

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Triethylamine

-

Methanol

-

-

Procedure:

-

Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate (1.0 eq) is dissolved in methanol.

-

Triethylamine (1.2 eq) and 10% Pd/C (5-10 mol%) are added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to yield the final product.

-

Data Presentation: Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1 (Convergent) | Pathway 2 (Linear) |

| Overall Yield | Generally high (60-80%) | Moderate (30-50%) |

| Number of Steps | 3 | 3 |

| Starting Materials | Readily available but require preparation of key intermediate | Dichloropyrimidine is commercially available or readily synthesized |

| Scalability | Good | Good |

| Key Advantages | High convergency and yield, excellent regiocontrol | Utilizes more common starting materials |

| Key Challenges | Preparation of the sodium salt intermediate | Potential for side reactions during chlorination and regioselectivity control in methoxylation |

Physical and Spectroscopic Data

-

Appearance: White to off-white solid

-

Molecular Formula: C₇H₈N₂O₃

-

Molecular Weight: 168.15 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 2H), 4.05 (s, 3H), 3.95 (s, 3H)

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 163.7, 158.4, 115.2

Conclusion

This in-depth technical guide has detailed two reliable and effective synthetic routes for the preparation of this compound. The convergent synthesis (Pathway 1) offers superior yields and regioselectivity, making it an attractive option for larger-scale production where the initial investment in preparing the key intermediate is justified. The linear synthesis (Pathway 2) provides a more traditional approach that may be preferable for smaller-scale synthesis or when starting from readily available dichloropyrimidine precursors. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available resources, and desired purity. Both pathways, when executed with care, provide reliable access to this important heterocyclic building block for drug discovery and development.

References

-

MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. [Link]

-

FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?[Link]

Sources

The Strategic Utility of Methyl 2-methoxypyrimidine-5-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, is a titan in the world of medicinal chemistry. Its prevalence in nature as a core component of nucleobases (uracil, thymine, and cytosine) has made it a "privileged scaffold" in drug design. This inherent biological relevance often translates to favorable interactions with a multitude of biological targets, cementing its role in the development of a vast array of therapeutics. From antiviral and anticancer agents to cardiovascular and central nervous system drugs, the pyrimidine core is a testament to nature's elegant and effective design, expertly co-opted by medicinal chemists to address a wide spectrum of human diseases. This guide delves into a particularly valuable, functionalized pyrimidine building block: Methyl 2-methoxypyrimidine-5-carboxylate. We will explore its chemical properties, reactivity, and strategic applications, providing a technical framework for its effective utilization in drug discovery programs.

Physicochemical Properties and Reactivity Profile of this compound

This compound (CAS No: 38373-46-5) is a versatile starting material whose reactivity is governed by the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the activating methoxy group, and the versatile carboxylate moiety.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | Calculated |

| Appearance | Off-white to white solid | General Supplier Information |

| Solubility | Soluble in most organic solvents | General Supplier Information |

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. The methoxy group at the 2-position is a key modulator of this reactivity. While it is an electron-donating group by resonance, its primary role in many reactions is that of a leaving group, susceptible to displacement by strong nucleophiles. The methyl carboxylate at the 5-position offers a handle for a variety of chemical transformations, most notably amide bond formation, reduction to the corresponding alcohol, or hydrolysis to the carboxylic acid.

The Strategic Application in Bioactive Molecule Synthesis: A Case Study Approach

While direct examples of marketed drugs synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. A compelling analogue to consider is the synthesis of molecules like GSK2126458 (Omipalisib), a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[2][3][4] The core of GSK2126458 is a substituted pyridine, but the synthetic strategies employed for its construction are highly relevant to our pyrimidine of interest.

The synthesis of GSK2126458 involves the coupling of a functionalized quinoline with a substituted pyridine.[4] A key intermediate in this process is a bromo-substituted 2-methoxypyridine derivative. This highlights a powerful strategy: using a halogenated version of this compound as a scaffold for building complexity through cross-coupling reactions.

Key Synthetic Transformations: A Practical Guide

The utility of this compound as a starting material is realized through a series of fundamental organic reactions that allow for the selective modification of its core structure. This section provides an overview of these key transformations, complete with generalized experimental protocols.

Hydrolysis of the Ester and Amide Bond Formation

The methyl ester of our title compound can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents.[5]

Workflow for Amide Synthesis

Caption: Hydrolysis and subsequent amide coupling workflow.

Protocol 1: Hydrolysis of this compound

-

Materials: this compound, Lithium hydroxide (LiOH), Water, Tetrahydrofuran (THF), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methoxypyrimidine-5-carboxylic acid.[5]

-

Protocol 2: Amide Coupling

-

Materials: 2-Methoxypyrimidine-5-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

-

Procedure:

-

To a solution of 2-methoxypyrimidine-5-carboxylic acid in DMF, add HATU and DIPEA.

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Work up the reaction by adding water and extracting with an appropriate organic solvent.

-

Purify the product by column chromatography.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a precursor like this compound, these reactions are typically performed on a halogenated analogue (e.g., a bromo- or chloro-substituted pyrimidine).

Workflow for Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling strategies.

Protocol 3: Suzuki-Miyaura Coupling

-

Materials: Halogenated this compound, Aryl- or heteroaryl-boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water).

-

Procedure:

-

Combine the halogenated pyrimidine, boronic acid, palladium catalyst, and base in a reaction vessel.

-

Add the solvent and degas the mixture.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Protocol 4: Sonogashira Coupling

-

Materials: Halogenated this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine).

-

Procedure:

-

To a solution of the halogenated pyrimidine and terminal alkyne in a suitable solvent, add the palladium catalyst, CuI, and base.

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the salts and concentrate the filtrate.

-

Purify the residue by column chromatography.[11][12][13][14]

-

Protocol 5: Buchwald-Hartwig Amination

-

Materials: Halogenated this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu).

-

Procedure:

-

Combine the halogenated pyrimidine, amine, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.

-

Add an anhydrous, degassed solvent (e.g., Toluene).

-

Heat the reaction mixture until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Purify the product by column chromatography.[6][15][16][17][18]

-

Nucleophilic Aromatic Substitution (SNAAr)

The 2-methoxy group on the pyrimidine ring can be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. This SNAAr reaction is a direct way to introduce new functionalities at the 2-position.

Workflow for SNAAr

Caption: Nucleophilic aromatic substitution at the 2-position.

Protocol 6: Nucleophilic Substitution with an Amine

-

Materials: this compound, Amine, Solvent (e.g., DMSO or NMP).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add an excess of the desired amine.

-

Heat the reaction mixture at an elevated temperature, monitoring by TLC or LC-MS.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.

-

Future Perspectives and Conclusion

This compound is a highly versatile and strategically valuable starting material for drug discovery. Its trifunctional nature allows for a wide range of chemical manipulations, enabling the synthesis of diverse compound libraries for biological screening. The ability to undergo nucleophilic substitution, in concert with the synthetic handles provided by the ester and the potential for halogenation and subsequent cross-coupling, makes this pyrimidine derivative a powerful tool in the medicinal chemist's arsenal. As the demand for novel therapeutics continues to grow, particularly in the area of kinase inhibitors, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

- Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1834-1840. (URL not available)

-

This compound. AOBChem. [Link]

-

GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(5), 720-722. [Link]

-

Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. Request PDF. [Link]

-

Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43. [Link]

-

Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. [Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 2021, 45(10), 4647-4651. [Link]

-

Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 2024, 357(2), e2300656. [Link]

-

Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43. [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Request PDF. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1172-1178. [Link]

- Novel pyrimidine-5-carboxamide derivatives.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2007, 9(18), 3425-3428. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2021, 26(7), 1954. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 2006, 71(1), 379-381. [Link]

-

Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]

Sources

- 1. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

Methyl 2-methoxypyrimidine-5-carboxylate: A Technical Guide to Unveiling Its Biological Potential

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged heterocyclic scaffold that forms the chemical foundation for a vast array of biologically active molecules.[1][2][3][4] Its presence at the core of the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life.[2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point of medicinal chemistry research for decades, leading to the development of numerous clinically significant drugs with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory therapies.[1][2][3][4] Methyl 2-methoxypyrimidine-5-carboxylate, a member of this esteemed chemical family, represents a tantalizing yet underexplored frontier. While extensive research has elucidated the therapeutic potential of many pyrimidine analogs, the specific biological activities of this particular compound remain largely uncharacterized. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, postulating its potential biological activities based on established structure-activity relationships within the pyrimidine class and providing a robust framework for its systematic investigation.

Chemical Profile and Synthetic Strategy

-

Structure: this compound

-

CAS Number: 38373-46-5[5]

-

Molecular Formula: C₇H₈N₂O₃[5]

-

Molecular Weight: 168.15 g/mol

The synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class to which our target compound belongs, has been efficiently achieved through the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[6] This method provides a high-yielding and direct route to this class of compounds, enabling the production of sufficient quantities for comprehensive biological evaluation.[6]

Postulated Biological Activities and Mechanistic Hypotheses

Drawing upon the extensive body of literature surrounding pyrimidine derivatives, we can formulate several compelling hypotheses regarding the potential biological activities of this compound. The strategic placement of the methoxy and carboxylate groups on the pyrimidine core suggests the potential for specific interactions with various biological targets.

Anticancer Potential: A Primary Avenue of Investigation

The pyrimidine scaffold is a well-established pharmacophore in oncology.[1][4][7] Numerous pyrimidine derivatives exert their anticancer effects by targeting key cellular processes such as nucleic acid synthesis and signal transduction pathways.[4][7]

Hypothesized Mechanisms of Action:

-

Kinase Inhibition: The pyrimidine ring can act as a bioisostere for other aromatic systems, effectively fitting into the ATP-binding pockets of various kinases.[1] Many successful kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various cyclin-dependent kinases (CDKs), feature a pyrimidine core.[1][4][8][9] The electronic properties of the methoxy and carboxylate substituents on this compound could modulate its binding affinity and selectivity for specific kinase targets.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine-based drugs function as antifolates, inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and certain amino acids. This disruption of folate metabolism preferentially affects rapidly proliferating cancer cells.

Workflow for Investigating Anticancer Activity

Caption: A streamlined workflow for the discovery and validation of anticancer pyrimidine derivatives.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[10] Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Hypothesized Mechanism of Action:

-

Selective COX-2 Inhibition: The structural features of this compound may allow it to preferentially bind to the active site of the COX-2 enzyme over the constitutively expressed COX-1 enzyme.

Antiviral and Antimicrobial Potential

The fundamental role of pyrimidines in nucleic acid synthesis makes them attractive targets for the development of antiviral and antimicrobial agents.[2][3][4]

Hypothesized Mechanisms of Action:

-

Inhibition of Viral Polymerases: As a nucleoside analog mimic, the compound could potentially interfere with viral DNA or RNA synthesis by inhibiting viral polymerases.[4]

-

Inhibition of Dihydrofolate Reductase (DHFR): Similar to its potential anticancer activity, the inhibition of microbial DHFR can disrupt the synthesis of essential metabolites, leading to a bacteriostatic or bactericidal effect.

Experimental Protocols for Biological Evaluation

To systematically investigate the postulated biological activities of this compound, a tiered approach employing a series of well-established in vitro assays is recommended.

In Vitro Anticancer Activity Assessment

a. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.[12]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

b. Kinase Inhibition Assay

Commercially available kinase assay kits can be used to evaluate the inhibitory activity of the compound against specific kinases (e.g., EGFR, VEGFR-2).[9]

Protocol:

-

Assay Setup: In a microplate, combine the kinase, a specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation: Allow the kinase reaction to proceed for a specified time.

-

Detection: Use a detection reagent that measures the amount of phosphorylated substrate, often through luminescence or fluorescence.

-

Data Analysis: Determine the IC₅₀ value for kinase inhibition.

Signaling Pathway Visualization

Caption: Potential inhibition of the EGFR signaling pathway by a pyrimidine derivative.

In Vitro Anti-inflammatory Activity Assessment

a. COX-1 and COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of COX enzymes.[10]

Protocol:

-

Enzyme Incubation: Pre-incubate COX-1 or COX-2 with the test compound.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Use a colorimetric or fluorometric probe to measure the peroxidase activity.

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

In Vitro Antimicrobial Activity Assessment

a. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol:

-

Serial Dilution: Prepare serial dilutions of this compound in a liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to each well.

-

Incubation: Incubate the plate under appropriate conditions for microbial growth.

-

Visual Assessment: Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay | Target/Cell Line | IC₅₀ / MIC (µM) |

| Anticancer | ||

| Cytotoxicity (MTT) | MCF-7 | To be determined |

| A549 | To be determined | |

| HCT-116 | To be determined | |

| Kinase Inhibition | EGFR | To be determined |

| VEGFR-2 | To be determined | |

| Anti-inflammatory | ||

| COX-1 Inhibition | To be determined | |

| COX-2 Inhibition | To be determined | |

| Antimicrobial | ||

| MIC | E. coli | To be determined |

| S. aureus | To be determined |

Conclusion and Future Directions

This compound stands as a compound of significant interest within the broader, therapeutically rich class of pyrimidine derivatives. Based on established structure-activity relationships, it holds plausible potential as an anticancer, anti-inflammatory, or antimicrobial agent. The experimental framework detailed in this guide provides a comprehensive and systematic approach to elucidating its biological activity and mechanism of action. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and toxicological assessments, to fully realize the therapeutic potential of this promising molecule. The journey from a synthesized compound to a potential therapeutic agent is arduous, but for pyrimidine derivatives, it is a path well-trodden and one that continues to yield significant contributions to human health.

References

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). Journal for Research in Applied Sciences and Biotechnology. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]

-

Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. (2019). Letters in Drug Design & Discovery. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. [Link]

-

Methyl 2-methoxypyrimidine-5-carboximidate. (n.d.). PubChem. [Link]

-

Methyl 2-methylpyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

-

Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget. [Link]

-

This compound. (n.d.). AOBChem USA. [Link]

-

2-Methoxypyrimidine-5-carboxylic acid. (n.d.). MySkinRecipes. [Link]

-

Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. (n.d.). National Institutes of Health. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Frontiers in Chemistry. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2023). Molecules. [Link]

-

Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (1982). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2015). Journal of Heterocyclic Chemistry. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2020). Arabian Journal of Chemistry. [Link]

-

In Vitro Activity and Mechanism of Action of Methylenecyclopropane Analogs of Nucleosides against Herpesvirus Replication. (2004). Antimicrobial Agents and Chemotherapy. [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). European Journal of Medicinal Chemistry. [Link]

-

Methyl pyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aobchem.com [aobchem.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. jrasb.com [jrasb.com]

- 8. Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors | Bentham Science [eurekaselect.com]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 2-methoxypyrimidine-5-carboxylate Derivatives and Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of clinically significant therapeutic agents.[1] Among the vast landscape of pyrimidine-based compounds, derivatives of Methyl 2-methoxypyrimidine-5-carboxylate represent a particularly compelling class of molecules. The strategic arrangement of a methoxy group at the 2-position and a carboxylate at the 5-position provides a versatile platform for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of the synthesis, derivatization, and biological significance of this core, with a particular focus on its application in the development of protein kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and characterization data are presented to empower researchers in their drug discovery and development endeavors.

The Core Scaffold: Synthesis and Characterization of this compound

The utility of any chemical series is predicated on the efficient and scalable synthesis of its core scaffold. This compound serves as a key starting material for the generation of a diverse library of analogs.

Retrosynthetic Analysis and Synthetic Strategy

A robust and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which is readily adaptable for the preparation of the target core.[2] The strategy relies on the condensation of a C3-dicarbonyl equivalent with an appropriate amidine.

Caption: Retrosynthetic analysis for this compound.